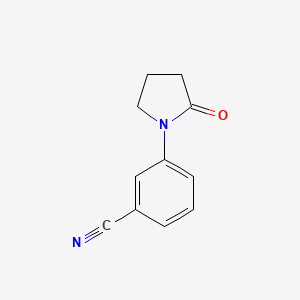

3-(2-Oxopyrrolidin-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBNXZKAPWZJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms. ipb.pt

High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for assigning the structure of 3-(2-Oxopyrrolidin-1-yl)benzonitrile. The expected signals are based on the distinct chemical environments of the protons and carbons in the benzonitrile (B105546) and pyrrolidinone moieties.

The ¹H NMR spectrum is predicted to show complex signals for the four protons on the 1,3-disubstituted aromatic ring. The protons ortho and para to the cyano group and meta to the pyrrolidinone group will appear at a lower field (downfield) compared to the proton ortho to the pyrrolidinone and meta to the cyano group. The pyrrolidinone ring should exhibit three distinct signals for its three methylene (B1212753) (CH₂) groups. The CH₂ group adjacent to the nitrogen (N-CH₂) is expected around 3.8-4.0 ppm, the CH₂ group adjacent to the carbonyl (C=O) around 2.6 ppm, and the central CH₂ group around 2.2 ppm, each appearing as a multiplet or triplet.

The ¹³C NMR spectrum, with complete proton decoupling, would display 9 unique signals: 6 for the aromatic carbons (4 CH and 2 quaternary) and 3 for the pyrrolidinone carbons (2 CH₂ and 1 C=O). The carbonyl carbon is the most deshielded, appearing around 175 ppm. The cyano carbon signal is expected around 118 ppm, with the attached quaternary aromatic carbon (C3) appearing further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: As specific experimental data is not available in the cited literature, this table represents predicted values based on general principles and data from related structures.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrrolidinone C=O | - | ~175 |

| Pyrrolidinone N-CH₂ | ~3.9 (t) | ~48 |

| Pyrrolidinone CH₂ | ~2.2 (quint) | ~18 |

| Pyrrolidinone CO-CH₂ | ~2.6 (t) | ~31 |

| Benzonitrile C-CN | - | ~113 |

| Benzonitrile CN | - | ~118 |

| Benzonitrile C-N | - | ~140 |

| Benzonitrile Ar-H | 7.4-7.9 (m) | 120-135 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, APT) for Elucidation of Molecular Connectivity and Stereochemistry

While 1D NMR suggests a structure, two-dimensional (2D) NMR experiments are essential for definitive proof of molecular connectivity. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, HSQC would show cross-peaks connecting the proton signals of each of the three pyrrolidinone methylene groups and the four aromatic CH protons to their corresponding ¹³C signals. This confirms the C-H one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals correlations between protons and carbons that are two or three bonds apart. This technique would provide unequivocal evidence for the connection between the two ring systems. A key correlation would be observed between the protons of the N-CH₂ group of the pyrrolidinone ring and the C3 carbon of the benzonitrile ring (the carbon atom to which the nitrogen is attached). Other important HMBC correlations would include those from the N-CH₂ protons to the pyrrolidinone carbonyl carbon and from the aromatic protons to adjacent aromatic carbons.

Attached Proton Test (APT): While not a 2D technique, APT is a valuable ¹³C experiment that differentiates carbon signals based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons), complementing the information from other NMR experiments.

Spectroscopic Analysis of Tautomeric Equilibria and Conformational Preferences

For this compound, prototropic tautomerism (such as keto-enol) is not a significant consideration due to the absence of acidic protons adjacent to the carbonyl group in a suitable arrangement.

However, conformational isomerism is an important aspect. The molecule can exhibit restricted rotation around the N-C(aryl) single bond, potentially leading to the existence of distinct, non-equivalent conformers (rotamers). This phenomenon can be studied using Variable Temperature (VT) NMR. nih.gov At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. copernicus.org If the rotation is slow, or if the sample is cooled to a temperature where the interconversion rate decreases sufficiently, separate signals for each conformer may be resolved. nih.govresearchgate.net The study of these dynamic processes provides valuable information on the molecule's energy landscape and preferred three-dimensional shape in solution. auremn.org.br

Mass Spectrometry (MS) for Molecular Composition and Purity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₁H₁₀N₂O. HRMS analysis, typically using Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the calculated theoretical mass to confirm the formula with high confidence.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | - |

| Calculated Monoisotopic Mass | 186.07931 Da | - |

| Reported Molecular Weight | 186.21400 Da | cymitquimica.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Analysis

The purity of a chemical substance is critical, and Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for impurity profiling. ijprajournal.com This hyphenated technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of mass spectrometry. chimia.chijnrd.org

In a typical analysis, a sample of this compound is injected into an HPLC system. The components of the sample are separated on a chromatographic column based on their physicochemical properties, such as polarity. This separates the main compound from any impurities, which may include residual starting materials, synthetic by-products, or degradation products. nih.govresearchgate.net As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS provides the molecular weight of the eluting species, allowing for the tentative identification of impurities, even at very low levels. Further analysis using tandem mass spectrometry (MS/MS) can fragment the impurity ions to provide structural information, aiding in their definitive identification. chimia.ch

Fragmentation Pathway Analysis

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation pattern upon ionization. While direct experimental fragmentation data for this specific molecule is not extensively published, a predictive analysis can be constructed based on the known behavior of its constituent functional groups: the benzonitrile moiety and the 2-oxopyrrolidinyl group.

Upon electron ionization mass spectrometry (EI-MS), the molecule would first form a molecular ion (M•+). The subsequent fragmentation is expected to proceed through several key pathways, driven by the stability of the resulting fragments. A primary fragmentation event would likely involve the cleavage of the bond between the phenyl ring and the nitrogen of the pyrrolidinone ring. Another significant fragmentation pathway for benzonitrile derivatives involves the loss of hydrogen cyanide (HCN) or hydroisocyanic acid (HNC). nih.govrsc.org

Key predicted fragmentation pathways include:

Loss of the pyrrolidinone ring: Cleavage of the C-N bond connecting the two ring systems could lead to the formation of a benzonitrile radical cation.

Fragmentation of the pyrrolidinone ring: The lactam ring can undergo characteristic cleavages, such as the loss of a CO group (carbonyl group) followed by further fragmentation.

Loss of HCN from the benzonitrile moiety: A common fragmentation for aromatic nitriles, leading to a C₆H₄•+ fragment ion, which could be identified as a benzyne (B1209423) radical cation. nih.gov

Systematic analysis of these fragmentation pathways using tandem mass spectrometry (MS/MS) can help confirm the connectivity and structure of the molecule. nih.gov

Table 1: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₁H₁₀N₂O]•+ | Molecular Ion (M•+) |

| 103 | [C₇H₅N]•+ | Loss of the 2-oxopyrrolidinyl radical |

| 102 | [C₇H₄N]⁺ | Loss of the 2-oxopyrrolidinone molecule |

| 85 | [C₄H₇NO]•+ | 2-Oxopyrrolidinyl radical cation |

Predicted Collision Cross Section (CCS) Measurements for Gas-Phase Conformation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that provides information on the three-dimensional shape of an ion in the gas phase through the measurement of its Collision Cross Section (CCS). nih.govmdpi.com The CCS is a physicochemical property that reflects the ion's size, shape, and charge distribution. mdpi.com

For this compound, no experimental CCS values have been published. However, predictive models based on machine learning or theoretical calculations can estimate this value. mdpi.comresearchgate.net These prediction methods use molecular descriptors (e.g., molecular weight, logP) to calculate a theoretical CCS value that can be compared against experimental data for structurally similar compounds. kcl.ac.uk A predicted CCS value would provide valuable information about the molecule's gas-phase conformation, such as the dihedral angle between the phenyl and pyrrolidinone rings. This information is a valuable descriptor for molecular identification and can aid in distinguishing it from isomers. researchgate.net

Table 2: Illustrative Predicted CCS Values for this compound Adducts Note: These values are hypothetical and for illustrative purposes only, demonstrating typical data presentation.

| Ion Species | Adduct | Predicted CCS (Ų) | Prediction Method |

|---|---|---|---|

| [M+H]⁺ | Protonated | 135.2 | Machine Learning Model |

| [M+Na]⁺ | Sodiated | 139.8 | Theoretical Calculation |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would be from the nitrile and the amide (lactam) groups. The C≡N stretch of the benzonitrile group typically appears as a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. researchgate.net The C=O stretch of the tertiary amide within the 2-oxopyrrolidinone ring is expected to be a very strong band around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidinone ring would appear just below 3000 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 2230 | C≡N Stretch | Nitrile | Medium-Sharp |

| 1690 | C=O Stretch | Tertiary Amide (Lactam) | Strong |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Medium-Variable |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for vibrational analysis. nih.gov For this compound, the C≡N stretch is expected to produce a strong and easily identifiable signal around 2230 cm⁻¹, as nitrile groups are typically strong Raman scatterers. chemicalbook.comresearchgate.net

The aromatic ring vibrations will also be prominent. The symmetric "ring breathing" mode of the benzene (B151609) ring usually appears as a sharp, intense peak around 1000 cm⁻¹. researchgate.net Other aromatic C=C stretching modes will be visible in the 1400-1600 cm⁻¹ region. koreascience.kr The C=O stretch of the lactam, while strong in the IR, may be weaker and broader in the Raman spectrum.

Table 4: Predicted Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3070 | C-H Stretch | Aromatic Ring | Medium |

| 2230 | C≡N Stretch | Nitrile | Strong |

| 1605 | C=C Stretch | Aromatic Ring | Strong |

| 1000 | Ring Breathing | Aromatic Ring | Strong, Sharp |

Chromatographic Techniques for Separation and Analytical Purity

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and other fine chemicals. researchgate.net A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound due to its moderate polarity.

The method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the target compound and any potential impurities. Detection is typically achieved using a UV detector set at a wavelength where the benzonitrile chromophore exhibits strong absorbance, such as 254 nm. researchgate.net

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Value / Description |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Purity Calculation | Area % = (Peak Area of Compound / Total Peak Area) x 100 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| Hydrogen Cyanide |

| Acetonitrile |

| Methanol |

Chiral Chromatography for Enantiomeric Resolution

The primary approach for separating enantiomers is through the use of a chiral stationary phase (CSP) in HPLC. nih.govsigmaaldrich.comwvu.edu These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. wvu.edu

Potential Chiral Stationary Phases and Mobile Phases

Based on the successful enantioseparation of levetiracetam (B1674943), which also contains a 2-oxopyrrolidine ring, several types of CSPs are likely to be effective for resolving the enantiomers of this compound.

Polysaccharide-Based CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and successful for a broad range of chiral compounds. nih.govgoogle.comresearchgate.netnih.gov Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown excellent performance in separating enantiomers of pyrrolidinone derivatives. nih.govgoogle.com

The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. The nitrile group and the lactam carbonyl of this compound can participate in these interactions.

A typical HPLC method would likely employ a normal-phase mobile phase, which generally consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol.

Table 1: Exemplary Chiral HPLC Conditions for Levetiracetam on a Polysaccharide-Based CSP

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | nih.gov |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | google.com |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 210 nm | nih.govlums.ac.ir |

| Resolution (Rs) | > 7 | nih.gov |

Protein-Based CSPs:

Another promising option is the use of protein-based CSPs, such as α1-acid glycoprotein (B1211001) (AGP) columns. nih.govlums.ac.ir These columns are particularly effective for the separation of a wide variety of chiral drugs under reversed-phase conditions. The separation mechanism is based on the complex stereoselective interactions between the drug molecule and the protein.

For an AGP column, the mobile phase would typically be an aqueous buffer, such as a phosphate (B84403) buffer, with an organic modifier like acetonitrile or methanol. The pH of the mobile phase can be a critical parameter to optimize the separation.

Table 2: Exemplary Chiral HPLC Conditions for Levetiracetam on a Protein-Based CSP

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Chiral-α1-acid glycoprotein (AGP) | nih.govlums.ac.ir |

| Column Dimensions | 150 mm x 4.0 mm, 5 µm | nih.govlums.ac.ir |

| Mobile Phase | Phosphate buffer (pH 7.0) | nih.govlums.ac.ir |

| Flow Rate | 0.7 mL/min | nih.govlums.ac.ir |

| Detection | UV at 210 nm | nih.govlums.ac.ir |

| Run Time | < 5.0 min | nih.govlums.ac.ir |

Cyclodextrin-Based CSPs:

Cyclodextrin-based CSPs could also be considered. These phases separate enantiomers based on the formation of inclusion complexes, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov Phenylcarbamated β-cyclodextrin columns have been used for the chiral separation of various compounds in polar organic mode. nih.gov

Method Development Considerations

For the development of a specific chiral HPLC method for this compound, a screening approach using several different types of CSPs and mobile phase conditions would be the most efficient strategy. researchgate.netnih.gov The choice between normal-phase and reversed-phase chromatography would depend on the solubility of the compound and the specific CSP being used. The detection wavelength would likely be set based on the UV absorbance maximum of the benzonitrile chromophore.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies for Molecular Properties

Quantum chemical methods are fundamental to modern chemical research, allowing for the calculation of a molecule's electronic structure and properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. derpharmachemica.com It is often employed to determine the optimized molecular geometry, electronic structure, and thermodynamic properties of organic compounds. nih.gov For substituted benzonitriles, DFT calculations, commonly using the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable conformation. derpharmachemica.comresearchgate.net Such calculations would be essential to understand the spatial relationship between the planar benzonitrile (B105546) ring and the non-planar pyrrolidinone ring in 3-(2-Oxopyrrolidin-1-yl)benzonitrile.

Ab Initio Approaches for Fundamental Electronic Behavior

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These approaches, while computationally more intensive than DFT, can provide highly accurate descriptions of fundamental electronic behavior. They are used to calculate molecular energies and wavefunctions, offering a benchmark for other computational methods. Although specific ab initio studies on this compound were not found, this methodology is foundational for understanding electron distribution and molecular orbital interactions in complex organic molecules.

Theoretical Prediction and Assignment of Vibrational Spectra

Theoretical calculations are invaluable for interpreting experimental vibrational spectra (such as FT-IR and Raman). derpharmachemica.com By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. nih.gov This calculated spectrum aids in the assignment of the various vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group and the C=O stretch of the pyrrolidinone ring. derpharmachemica.com For related benzonitrile derivatives, DFT has been successfully used to make complete assignments of their vibrational wavenumbers. derpharmachemica.com

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure helps in understanding and predicting the chemical reactivity and properties of a molecule.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For molecules like this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen of the nitrile group and the oxygen of the carbonyl group, indicating these as potential sites for interaction with electrophiles.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstones of computational chemistry, enabling the visualization and analysis of molecular structures and their temporal evolution. These techniques are instrumental in predicting how a molecule like this compound might interact with biological targets and how it behaves in different states.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves sampling possible conformations of the ligand (in this case, this compound) within the binding site of a receptor and scoring these poses based on their binding affinity.

While specific docking studies for this compound are not extensively documented in public literature, research on structurally related compounds highlights the utility of this approach. For instance, derivatives containing the 2-oxopyrrolidine core have been subjected to molecular docking to evaluate their potential as inhibitors for various enzymes. Studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have used docking to predict their affinity for GABA-ergic and glutamatergic receptors. pharmpharm.ru Similarly, other pyrrolidinone-containing structures have been computationally screened against targets like microsomal prostaglandin (B15479496) E2 synthase-1 to identify new anti-inflammatory agents. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 1: Representative Data from Molecular Docking Analysis This table illustrates the type of data generated from a typical molecular docking study, showing the binding affinity and key interacting residues for a ligand within a protein's active site.

| Parameter | Value/Description |

| Target Protein | Example: Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Arg120, Tyr355 |

| Hydrophobic Interactions | Val523, Leu352, Phe518 |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

| Note: The data in this table is illustrative for a representative docking study and does not correspond to actual results for this compound. |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. frontiersin.org This technique allows researchers to observe the conformational changes, stability, and intermolecular interactions of a compound like this compound over time, typically on the nanosecond to microsecond scale. MD simulations are crucial for validating docking results and understanding the flexibility of both the ligand and its target protein. nih.gov

Research on related molecular scaffolds demonstrates the power of MD. For example, MD simulations have been employed to study thieno[3,2-b]pyrrole-5-carboxamide derivatives, which include a pyrrolidine (B122466) group, to explore their binding modes and stability as enzyme inhibitors. nih.govresearchgate.net Other studies have focused on the benzonitrile moiety itself, using MD to investigate its liquid structure and dynamics. nih.govstanford.edu Key analyses in MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex.

Table 2: Key Analyses in Molecular Dynamics Simulation Studies This table outlines common metrics and their significance in the analysis of MD simulation trajectories.

| Analysis Metric | Purpose |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, used to assess the stability of the simulation and conformational convergence. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. |

| Radius of Gyration (Rg) | Measures the compactness of a structure, used to monitor conformational changes during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time, crucial for understanding interaction stability. |

| Binding Free Energy Calculation | Estimates the strength of the interaction between a ligand and its receptor using methods like MM/PBSA or MM/GBSA. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a deep understanding of reaction pathways, selectivity, and kinetics.

For molecules containing a benzonitrile group, computational studies have extensively explored various reaction types. A significant body of research focuses on the mechanism of [3+2] cycloaddition reactions involving benzonitrile oxide. researchgate.netmdpi.com These DFT studies have been instrumental in determining whether reactions proceed through a concerted or stepwise mechanism, and in explaining the origins of regioselectivity by analyzing the energies of different transition states. nih.gov For instance, investigations into the reaction of benzonitrile N-oxide with various alkenes have clarified the polar nature of the mechanism. mdpi.com While the specific synthesis of this compound may not have been computationally modeled in published literature, these related studies provide a clear framework for how such an investigation would be conducted to optimize reaction conditions and understand byproduct formation.

Table 3: Typical Energetic Data from a DFT Reaction Mechanism Study This table presents example data that would be calculated to characterize a chemical reaction pathway.

| Reaction Coordinate Point | Description | Relative Energy (kJ/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step | +85.2 |

| Intermediate | A stable species formed during the reaction | -15.6 |

| Transition State 2 (TS2) | Energy barrier for the second step | +42.1 |

| Products | Final products of the reaction | -55.9 |

| Note: The data is hypothetical and serves to illustrate the outputs of a computational reaction mechanism study. |

Theoretical Studies of Solvation Effects

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Theoretical studies can model these solvation effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium. These calculations help predict how a compound like this compound will behave in different solvents, which is vital for both chemical synthesis and pharmaceutical formulation.

Theoretical investigations have been performed to understand the role of the solvent in reactions involving benzonitrile derivatives. For example, the kinetic solvent effects on the 1,3-dipolar cycloaddition of benzonitrile oxide have been studied, revealing a complex interplay between solvent polarity and hydrogen-bonding capacity that influences the reaction rate. researchgate.net Other DFT studies have explored the impact of different solvents on hydrogen abstraction reactions, showing that polar solvents can enhance the reactivity of certain monomers. nih.gov Furthermore, MD simulations have provided insights into the local structure and orientation of benzonitrile in its neat liquid phase, highlighting specific interactions with neighboring molecules. stanford.edu Such studies are essential for building a complete picture of a molecule's behavior in a condensed phase.

Chemical Transformations and Derivatization Strategies

Functional Group Modifications on the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule consists of a benzene (B151609) ring substituted with both a nitrile group (-C≡N) and a 2-oxopyrrolidin-1-yl group. The chemical behavior of this moiety is dictated by the interplay of these two functional groups.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important chemical groups, including amines, aldehydes, and carboxylic acids. researchgate.net

Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic aqueous conditions to yield a carboxylic acid. openstax.org This reaction proceeds through an intermediate benzamide, which is subsequently hydrolyzed to 3-(2-Oxopyrrolidin-1-yl)benzoic acid. openstax.orgnih.gov While nitriles are generally robust, this transformation provides a route to carboxylic acid derivatives. nih.gov

Reduction: The carbon-nitrogen triple bond can be completely reduced to a primary amine. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation, converting the nitrile into a primary amine (R-CH₂NH₂). openstax.orglibretexts.org This reaction would yield 3-(2-oxopyrrolidin-1-yl)benzylamine. Alternatively, partial reduction to an aldehyde can be achieved. Using a less reactive hydride reagent like diisobutylaluminum hydride (DIBALH) followed by an aqueous workup hydrolyzes the intermediate imine to furnish 3-(2-oxopyrrolidin-1-yl)benzaldehyde. libretexts.org

Addition of Organometallic Reagents: Nucleophilic addition of organometallic compounds, such as Grignard reagents, to the electrophilic carbon of the nitrile group results in the formation of ketones after hydrolysis of the intermediate imine anion. openstax.orglibretexts.org For instance, the reaction with methyl magnesium bromide would produce 1-(3-(2-oxopyrrolidin-1-yl)phenyl)ethan-1-one.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3-(2-Oxopyrrolidin-1-yl)benzoic acid |

| Reduction to Amine | 1. LiAlH₄; 2. H₂O | 3-(2-Oxopyrrolidin-1-yl)benzylamine |

| Reduction to Aldehyde | 1. DIBALH; 2. H₃O⁺ | 3-(2-Oxopyrrolidin-1-yl)benzaldehyde |

| Addition of Grignard Reagent | 1. CH₃MgBr; 2. H₃O⁺ | 1-(3-(2-oxopyrrolidin-1-yl)phenyl)ethan-1-one |

Electrophilic Aromatic Substitution Reactions

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using various nitrating agents. To avoid harsh acidic conditions that might cause hydrolysis of the nitrile, milder reagents such as N-nitrosaccharin can be employed. nih.gov The reaction is expected to yield a mixture of regioisomers, primarily at the positions ortho and para to the 2-oxopyrrolidin-1-yl group.

Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Br, Cl) is a common transformation. This typically requires a Lewis acid catalyst in conjunction with the elemental halogen (e.g., Br₂/FeBr₃). The regiochemical outcome is dictated by the same directing effects that govern nitration, leading to substitution at the activated ortho and para positions relative to the pyrrolidinone ring. High-temperature, catalyst-free vapor-phase chlorination can lead to exhaustive halogenation of the ring. google.com

| Reaction | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Nitration | N-nitrosaccharin, [Mg(ClO₄)₂] | Mixture of nitro-substituted regioisomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted regioisomers |

Reactions Involving the Pyrrolidinone Ring

The 2-pyrrolidinone (B116388) ring contains a tertiary lactam (a cyclic amide), which has its own characteristic reactivity.

Reactivity of the Lactam Carbonyl Group

The carbonyl group of the lactam is a key site for chemical modification. The most significant reaction at this position is its complete reduction. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or more chemoselective reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), the lactam carbonyl can be reduced to a methylene (B1212753) (-CH₂) group. nih.govorganic-chemistry.orgmasterorganicchemistry.com This transformation converts the 2-oxopyrrolidinone ring into a pyrrolidine (B122466) ring, yielding 1-(3-cyanophenyl)pyrrolidine. The use of LiAlH₄ would likely reduce both the lactam and the nitrile group simultaneously, whereas milder, more selective reagents could potentially leave the nitrile intact. organic-chemistry.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the 2-pyrrolidinone ring of the title compound is part of a tertiary amide. It is bonded to two alkyl carbons within the ring and to the phenyl ring, meaning it lacks a hydrogen atom. Consequently, this nitrogen is not nucleophilic and cannot undergo direct N-alkylation or N-acylation reactions, as there is no proton to be removed or replaced.

Ring-Opening and Ring-Forming Reactions

The pyrrolidinone ring can be opened under certain conditions, cleaving the cyclic structure.

Hydrolytic Ring-Opening: Under forcing hydrolytic conditions (strong acid or base and heat), the amide bond within the lactam can be cleaved. This ring-opening hydrolysis would result in the formation of 4-(N-(3-cyanophenyl)amino)butanoic acid.

Deconstructive Ring-Opening: Modern synthetic methods allow for the deconstructive functionalization of pyrrolidine rings. researchgate.net These reactions proceed via cleavage of a carbon-nitrogen bond to generate linear amine derivatives. researchgate.net For example, oxidative C-N bond cleavage can transform cyclic amines into acyclic haloamides. researchgate.net

While the pyrrolidinone ring can be opened, the molecule 3-(2-Oxopyrrolidin-1-yl)benzonitrile and its derivatives also serve as important building blocks or "scaffolds" for constructing more complex molecules. They are notably used in the development of Factor XIa inhibitors for anticoagulant therapies, where the N-aryl pyrrolidinone motif is a key structural feature. nih.govnih.govosti.gov

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Lactam Carbonyl Reduction | LiAlH₄ or 9-BBN | 1-(3-cyanophenyl)pyrrolidine |

| Hydrolytic Ring-Opening | H₃O⁺ or OH⁻, heat | 4-(N-(3-cyanophenyl)amino)butanoic acid |

Intermolecular Coupling Reactions for Complex Molecule Construction

The benzonitrile and lactam components of this compound provide reactive sites for a range of intermolecular coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

The γ-lactam ring in this compound is a key functional group that can participate in various transformations. While the parent lactam is not typically reactive as a nucleophile in Mannich reactions, α-substitution can significantly enhance its utility. The introduction of an activating group at the α-position of the pyrrolidinone ring would enable its participation as a pro-nucleophile in Mannich-type reactions.

A notable strategy involves the reaction of α-substituted-γ-lactams with imines or their precursors. For instance, a potassium tert-butoxide (KOt-Bu)-mediated Mannich reaction between α-substituted-γ-lactams and N-silyl imines has been reported. The N-silyl imines can be generated in situ from readily available aryl nitriles. This approach allows for the synthesis of β-amino lactams bearing an all-carbon quaternary stereocenter in high yield and diastereoselectivity. This type of reaction is particularly valuable as it creates complex chiral structures that are of significant interest in medicinal chemistry.

The general scheme for such a reaction, adapted to a hypothetical α-substituted derivative of this compound, is presented below:

Table 1: Hypothetical Mannich Reaction of an α-Substituted this compound Derivative

| Reactant 1 (Lactam) | Reactant 2 (Imine Precursor) | Base | Product | Key Feature |

| α-Substituted-3-(2-oxopyrrolidin-1-yl)benzonitrile | Aryl Nitrile (R-CN) | KOt-Bu | β-Amino-γ-lactam derivative | Formation of a C-C bond and a new stereocenter |

This table is illustrative and based on established reactivity patterns of related compounds.

The benzonitrile moiety of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-heteroatom bonds. These reactions typically involve the coupling of an aryl halide or triflate with a suitable partner. While the nitrile group itself can sometimes participate directly in certain transformations, it is more common to utilize a precursor to this compound, such as a halogenated derivative (e.g., 3-bromo-N-(2-oxopyrrolidin-1-yl)benzene), in these coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of biaryl synthesis and involves the coupling of an aryl halide with an organoboron compound. A bromo-substituted precursor of this compound could be coupled with various arylboronic acids to generate a wide array of biaryl derivatives. These reactions are typically catalyzed by a palladium complex and a base. The synthesis of biphenyl-benzonitrile derivatives has been reported, highlighting the feasibility of such transformations on molecules containing a benzonitrile unit nih.gov.

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups onto the benzene ring of the core molecule, which can then be further functionalized. The reaction is catalyzed by a palladium complex in the presence of a base wikipedia.org.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes wikipedia.org. These products are valuable intermediates for the synthesis of more complex structures, including heterocycles and conjugated systems.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst wikipedia.org. This would be a key strategy for introducing a variety of amino functionalities onto the benzene ring of the molecule, significantly expanding its chemical diversity.

The following table summarizes the potential application of these cross-coupling reactions using a hypothetical halo-derivative of this compound.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, base | Aryl-alkene derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Aryl-amine derivative |

This table illustrates potential transformations based on established palladium-catalyzed reactions.

Formation of Coordination Compounds with Metal Ions

The presence of both a nitrile nitrogen atom and a lactam carbonyl oxygen atom in this compound provides potential coordination sites for metal ions. The formation of metal complexes can significantly alter the electronic properties, steric profile, and biological activity of the parent organic molecule.

The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a Lewis base, coordinating to a variety of metal centers. Similarly, the carbonyl oxygen of the lactam ring can also participate in coordination. The molecule could potentially act as a monodentate ligand, coordinating through either the nitrile nitrogen or the carbonyl oxygen, or as a bidentate bridging ligand, connecting two metal centers.

The coordination behavior would be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the other ligands present in the coordination sphere, and the reaction conditions. For instance, harder metal ions might preferentially coordinate to the harder oxygen donor of the carbonyl group, while softer metal ions might favor the softer nitrogen donor of the nitrile group.

While specific coordination complexes of this compound have not been extensively reported in the literature, the coordination chemistry of related N-aryl-2-pyrrolidones and benzonitrile derivatives suggests its potential to form stable complexes with a range of transition metals such as copper, rhodium, and nickel researchgate.netnih.govnih.govchemrxiv.orgmdpi.comnih.govnih.govrsc.orgrsc.org. The study of such complexes could reveal novel catalytic or biological properties.

Table 3: Potential Coordination Modes of this compound

| Coordination Site | Potential Metal Ions | Coordination Mode | Resulting Complex |

| Nitrile Nitrogen | Soft to borderline metals (e.g., Pd(II), Pt(II), Cu(I)) | Monodentate | Metal-nitrile complex |

| Carbonyl Oxygen | Hard to borderline metals (e.g., Mg(II), Ca(II), Cu(II)) | Monodentate | Metal-carbonyl complex |

| Nitrile N and Carbonyl O | Various transition metals | Bidentate (bridging) | Polynuclear complex |

This table outlines the hypothetical coordination behavior based on the principles of coordination chemistry.

Structure Chemical Property Relationships and Rational Molecular Design

Influence of Substituent Identity on Electronic and Steric Properties

There is no available research that specifically investigates how altering substituents on the benzonitrile (B105546) or pyrrolidinone rings of 3-(2-Oxopyrrolidin-1-yl)benzonitrile would affect its electronic and steric properties. Studies on other benzonitrile derivatives show that the electronic nature of substituents (whether electron-donating or electron-withdrawing) can significantly impact the molecule's reactivity and spectroscopic properties. Similarly, the size and placement of substituents can introduce steric hindrance, affecting reaction rates and molecular conformation. However, without specific studies on this compound, any discussion would be purely speculative.

Stereochemical Control and its Impact on Molecular Recognition and Chemical Behavior

The pyrrolidinone ring of this compound contains a potential stereocenter if substituted. However, there are no published studies on the stereoselective synthesis of its derivatives or the impact of its stereochemistry on molecular recognition and chemical behavior. For related classes of compounds, stereochemistry is often crucial for biological activity, as different enantiomers or diastereomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. The absence of such research for this specific compound makes it impossible to provide a detailed analysis.

Rational Design Principles for Modulating Chemical Reactivity and Selectivity in Synthesis

Rational design of molecules for specific purposes, such as enhancing chemical reactivity or achieving selectivity in synthesis, is a cornerstone of modern chemistry. This often involves computational modeling and a deep understanding of reaction mechanisms. For this compound, there is no literature available that details the application of such design principles. Therefore, a discussion on how to modulate its reactivity for synthetic purposes cannot be provided based on existing scientific evidence.

Due to the lack of specific research data for this compound, a detailed and scientifically accurate article that adheres to the requested structure cannot be generated.

Advanced Applications in Organic Synthesis and Materials Science

Utility as Crucial Building Blocks and Chemical Intermediates in Fine Chemical Synthesis

The molecular architecture of 3-(2-Oxopyrrolidin-1-yl)benzonitrile, combining a pyrrolidinone ring with a benzonitrile (B105546) moiety, renders it a valuable scaffold and intermediate in the synthesis of fine chemicals, particularly within the pharmaceutical and medicinal chemistry sectors. The pyrrolidinone core is a "privileged" structure, frequently found in a wide array of biologically active natural products and synthetic drugs. rsc.orgmdpi.com Simultaneously, the benzonitrile group serves as a versatile synthetic handle, capable of undergoing various chemical transformations to introduce diverse functional groups.

Research has demonstrated the utility of scaffolds containing both pyrrolidinone and benzonitrile elements in the development of potent and selective enzyme inhibitors. For instance, derivatives based on a 3-aminopyrrolidinone core linked to a benzonitrile-containing fragment have been systematically synthesized and identified as powerful farnesyltransferase inhibitors, a class of enzymes implicated in cancer pathways. researchgate.net In these structures, the pyrrolidinone portion often occupies a key binding pocket of the target enzyme, while the benzonitrile moiety can be used to modulate properties such as solubility, metabolic stability, and target affinity.

Furthermore, complex benzonitrile derivatives serve as key intermediates in the synthesis of molecules targeting protein-protein interactions, such as the programmed death-protein 1 (PD-1) and its ligand (PD-L1) pathway, a critical target in cancer immunotherapy. rsc.org The synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives highlights how the benzonitrile fragment is integral to the final pharmacologically active compound. The strategic placement of the nitrile group allows for the construction of elaborate molecular frameworks designed for specific biological targets. The versatility of the benzonitrile group is also evident in its role as a precursor for other functional groups, such as carboxylic acids or amines, through well-established chemical transformations. rroij.come3s-conferences.org

The following table summarizes representative examples of complex molecules synthesized using building blocks with structural similarities to this compound, underscoring its potential as a key intermediate.

| Intermediate Scaffold Type | Target Compound Class | Therapeutic Area |

| Pyrrolidinone-Benzonitrile | Farnesyltransferase Inhibitors | Oncology |

| Substituted Benzonitrile | PD-1/PD-L1 Inhibitors | Immuno-oncology |

| Pyrrolidinone Derivatives | Various Bioactive Molecules | Diverse (e.g., Neurology, Infectious Diseases) |

| 2-Aminobenzonitrile | Quinoline Derivatives | Medicinal Chemistry |

This table illustrates the application of related structural motifs in the synthesis of high-value compounds.

Integration into Novel Polymeric and Supramolecular Material Systems

The distinct chemical functionalities within this compound provide opportunities for its incorporation into larger, highly organized molecular systems. While the direct integration of this specific compound into polymeric backbones is not extensively documented in current literature, the fields of polymer chemistry and supramolecular science offer a clear precedent for the use of its constituent parts. Polyamides and polyimides, known for their exceptional thermal and mechanical properties, are often synthesized from monomers containing nitrile or other nitrogen-based functional groups. e3s-conferences.orgresearchgate.netmdpi.comvt.edu Similarly, polymers featuring pendant pyrrolidone groups are explored for various applications due to the unique solubility and complexation characteristics imparted by the lactam ring. rloginconsulting.com

In the realm of supramolecular chemistry, the benzonitrile moiety has been shown to be an effective guest for specifically designed host molecules. Recent studies have detailed the precise recognition of a variety of benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle. mdpi.comrsc.org This host-guest system operates on a "key-lock" principle, where the size, shape, and electronic properties of the benzonitrile derivative allow it to fit perfectly within the host's cavity.

The interaction is driven by a combination of non-covalent forces, including π-π stacking between the benzonitrile's aromatic ring and the host's fluorene (B118485) units, as well as C-H⋯π and C-H⋯N interactions. mdpi.com This precise recognition has been demonstrated for a range of benzonitrile derivatives, including those found in commercially available drugs, showcasing the robustness of this supramolecular interaction. mdpi.comrsc.org The ability of the benzonitrile unit to form such stable and specific complexes highlights its potential for use in the design of sensors, molecular capsules, and systems for controlled drug delivery.

The table below details the interaction between a supramolecular host and various benzonitrile guests, illustrating the principle of molecular recognition.

| Guest Molecule (Key) | Host Molecule (Lock) | Key Interactions | Binding Stoichiometry (Host:Guest) |

| Benzonitrile | F researchgate.netA1-[P(O)Ph]3 | π-π stacking, C-H⋯π, C-H⋯N | 1:1 |

| Crisaborole (contains benzonitrile) | F researchgate.netA1-[P(O)Ph]3 | π-π stacking, C-H⋯π, C-H⋯N | 1:1 |

| Alectinib (contains benzonitrile) | F researchgate.netA1-[P(O)Ph]3 | π-π stacking, C-H⋯π, C-H⋯N | 1:1 |

| Other Benzonitrile Derivatives | F researchgate.netA1-[P(O)Ph]3 | π-π stacking, C-H⋯π, C-H⋯N | 1:1 |

Data synthesized from studies on supramolecular recognition of benzonitrile derivatives. mdpi.com

Exploration in Organic Electronics and Advanced Functional Materials

The electronic properties of this compound make it an intriguing candidate for exploration in the field of organic electronics and advanced functional materials. The benzonitrile unit is a well-established electron-accepting moiety, a critical component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the context of OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF), materials design often involves combining electron-donating and electron-accepting units within the same molecule. rsc.orgresearchgate.net This "D-A" architecture facilitates the necessary electronic transitions for efficient light emission. Numerous high-performance host and emitter materials for blue OLEDs have been developed based on benzonitrile-containing structures, where the nitrile group effectively lowers the energy level of the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.orgresearchgate.netbohrium.com These materials have led to devices with high external quantum efficiencies (EQE) and improved operational lifetimes. rsc.org

While the pyrrolidinone group is not a traditional electronic component, its high polarity and potential for hydrogen bonding could influence the solid-state packing, morphology, and solubility of materials, which are critical factors for device performance and processability. The incorporation of pyrrolidone functionalities into organic semiconductors is an area of active research, with the aim of modulating properties like water solubility for biological applications or influencing thin-film formation. rloginconsulting.com

The combination of an electron-accepting benzonitrile unit with a polar pyrrolidinone ring in this compound suggests its potential as a building block for novel multifunctional organic electronic materials. Theoretical studies have also predicted the self-directed growth of benzonitrile molecular lines on silicon surfaces, pointing towards applications in molecular-scale electronics and the bottom-up fabrication of functional nanostructures. bldpharm.com

The table below lists key properties of functional groups relevant to the design of materials for organic electronics, contextualizing the potential of the subject compound.

| Functional Group | Electronic Role | Typical Application in Organic Electronics | Potential Influence of this compound |

| Benzonitrile | Electron Acceptor (π-acceptor) | Emitters and hosts in OLEDs, n-type materials in OFETs | Provides the core electron-accepting function. |

| Pyrrolidinone | Polar, Non-conjugated | Solubilizing group, morphology control | Could enhance solubility and influence solid-state packing. |

| Phenyl Ring | π-conjugated system | Charge transport pathway | Forms the conjugated bridge between the functional groups. |

This table outlines the established roles of the constituent moieties of this compound in the design of advanced functional materials.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-(2-Oxopyrrolidin-1-yl)benzonitrile, and how should data interpretation be approached?

- Methodological Answer: A multi-technique approach is essential:

- FT-IR/Raman : Identify functional groups (e.g., nitrile stretch ~2220 cm⁻¹, pyrrolidinone carbonyl ~1680 cm⁻¹).

- NMR : Assign proton environments (e.g., aromatic protons at δ 7.4–8.0 ppm, pyrrolidinone protons at δ 2.5–3.5 ppm).

- UV-Vis : Analyze π→π* transitions in the benzonitrile moiety.

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C≡N bond length ~1.14 Å, pyrrolidinone ring puckering parameters via Cremer-Pople coordinates) .

Table 1 : Key Spectroscopic Parameters

| Technique | Key Peaks/Features | Structural Insight |

|---|---|---|

| FT-IR | 2220 cm⁻¹ (C≡N) | Nitrile group confirmation |

| 115 ppm (C≡N) | Electronic environment of nitrile | |

| X-ray | Dihedral angle (pyrrolidinone vs. benzene) | Conformational flexibility |

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

- Methodological Answer:

- Reagent Selection : Use Pd-catalyzed cross-coupling for aryl-pyrrolidinone linkage .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitrile stability.

- Temperature Control : Maintain 0–5°C during nitrile formation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 15% ↑ |

| Solvent | DMF | 20% ↑ |

| Temp. | 0–5°C | Purity >95% |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic and conformational properties of this compound?

- Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model electron density (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Conformational Analysis : Compare calculated puckering amplitudes (via Cremer-Pople coordinates) with X-ray data to identify low-energy conformers .

- ELF/LOL Maps : Visualize lone pairs and bonding regions to explain reactivity .

Q. What strategies resolve discrepancies between crystallographic data and computational models for this compound?

- Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy .

- Twinning Analysis : Apply SHELXE to handle twinned crystals, common in flexible pyrrolidinone derivatives .

- Validation Tools : Cross-check with Mercury (CCDC) to ensure bond distances/angles align with DFT predictions .

Q. How can molecular docking and ADMET profiling predict pharmacological potential?

- Methodological Answer:

- Target Selection : Dock against enzymes like xanthine oxidase (similar to derivatives in ).

- ADMET Prediction : Use SwissADME for bioavailability (e.g., Lipinski’s Rule compliance) and ProTox-II for toxicity (e.g., LD₅₀ estimation) .

Table 3 : Docking Scores (Autodock Vina)

| Target | Binding Affinity (kcal/mol) |

|---|---|

| Xanthine Oxidase | -9.2 |

| Cyclooxygenase-2 | -8.5 |

Q. What role does this compound play in TADF materials for OLEDs?

- Methodological Answer:

- Design Principles : Modify the benzonitrile moiety to enhance singlet-triplet energy gap (ΔEₛₜ) for efficient TADF .

- Characterization : Measure photoluminescence quantum yield (PLQY) and transient absorption spectra to confirm delayed fluorescence .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.